
SMILES string for N-(3-bromophenyl)-2-(2,4-
dichlorophenoxy)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
N-(3-bromophenyl)-2-(2,4-

dichlorophenoxy)acetamide

Cat. No.: B11556264

Get Quote

Title: Structural and Functional Profiling of N-(3-bromophenyl)-2-(2,4-
dichlorophenoxy)acetamide: A Technical Guide to Phenoxyacetamide Scaffolds in Drug

Discovery and Agrochemistry

Executive Summary The compound N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide
represents a highly versatile pharmacophore within the phenoxyacetamide class. Known for

their broad-spectrum biological activities—ranging from targeted kinase inhibition in oncology

to metabolic disruption in agrochemistry—phenoxyacetamides are privileged structures in

modern molecular design. This whitepaper deconstructs the chemical informatics, structure-

activity relationships (SAR), and validated experimental workflows required to synthesize and

evaluate this specific molecule and its analogs.

Chemical Identity & Structural Informatics
The precise molecular architecture of N-(3-bromophenyl)-2-(2,4-
dichlorophenoxy)acetamide is defined by its SMILES string:

O=C(Nc1cccc(Br)c1)COc1ccc(Cl)cc1Cl

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b11556264#bc-rfq
https://www.benchchem.com/product/b11556264/docs?utm_src=pdf-body#smiles-string-for-n-3-bromophenyl-2-2-4-dichlorophenoxy-acetamide
https://www.benchchem.com/product/b11556264/docs?utm_src=pdf-body#smiles-string-for-n-3-bromophenyl-2-2-4-dichlorophenoxy-acetamide
https://www.benchchem.com/product/b11556264/docs?utm_src=pdf-body#smiles-string-for-n-3-bromophenyl-2-2-4-dichlorophenoxy-acetamide
https://www.benchchem.com/product/b11556264/docs?utm_src=pdf-body#smiles-string-for-n-3-bromophenyl-2-2-4-dichlorophenoxy-acetamide
https://www.benchchem.com/product/b11556264/docs?utm_src=pdf-body#smiles-string-for-n-3-bromophenyl-2-2-4-dichlorophenoxy-acetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11556264?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


As a Senior Application Scientist, I approach this molecule not just as a static structure, but as

a modular assembly of three distinct pharmacophoric domains, each engineered for specific

target interactions:

The 3-Bromophenyl Ring (c1cccc(Br)c1): The meta-bromo substitution acts as a highly

polarizable halogen bond donor. In kinase binding pockets, this halogen often forms

orthogonal interactions with backbone carbonyls, significantly enhancing binding affinity

compared to unsubstituted analogs.

The Acetamide Linker (NC(=O)C): This central pivot provides essential hydrogen bond donor

(N-H) and acceptor (C=O) sites. Its partial double-bond character restricts excessive

rotational freedom, pre-organizing the molecule into a favorable binding conformation.

The 2,4-Dichlorophenoxy Moiety (Oc1ccc(Cl)cc1Cl): The electron-withdrawing chlorine

atoms decrease the electron density of the ether oxygen. This electronic modulation rigidifies

the adjacent C-O bond and provides the steric bulk necessary to anchor the molecule deep

within hydrophobic pockets[1].

Mechanistic Pathways & Biological Target
Landscape
Phenoxyacetamide derivatives are not limited to a single therapeutic area; their modularity

allows them to be tuned for diverse biological targets.

Oncology (Kinase & Enzyme Inhibition): 2,4-dichloro-substituted phenoxyacetamides have

demonstrated potent anticancer activity. They act as dual-threat agents by inhibiting c-Met

kinase (suppressing PI3K/AKT and MAPK pathways)[1] and inhibiting PARP-1, which blocks

DNA repair mechanisms and induces apoptosis in HepG2 and MCF-7 cell lines[2].

Agrochemistry (Herbicidal Action): In agricultural applications, these derivatives exhibit

superior herbicidal activity by disrupting cellular metabolism and inhibiting

protoporphyrinogen IX oxidase (PPO), a critical enzyme in chlorophyll biosynthesis[3].

Virology: Recent structural screenings highlight N-phenyl-2-phenoxyacetamides as potent

antiviral agents, specifically interfering with the adsorption and internalization phases of the

Mayaro virus replication cycle[4].
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Fig 1: Multi-target biological pathways of phenoxyacetamide derivatives.

Quantitative Structure-Activity Relationship (SAR)
Data
To understand the causality behind the structural choices of this molecule, we must look at the

quantitative data of the broader phenoxyacetamide class. The table below summarizes how

specific substitutions dictate target affinity.

Table 1: Comparative SAR of Phenoxyacetamide Derivatives
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Scaffold
Substitution

Primary Target
Cell Line /
Model

Observed IC50
/ Activity

Reference

2,4-dichloro c-Met Kinase
MCF-7 (Breast

Cancer)
< 5.0 µM [1]

4-nitro PARP-1
HepG2 (Liver

Cancer)
1.43 µM [2]

2,4-dichloro

(Thiazole hybrid)

PPO

(Metabolism)
L. sativa (In vivo) 42.7 g/ha [3]

Unsubstituted

Phenoxy
Mayaro Virus Vero Cells 97% Cell Viability [4]

Insight: The inclusion of the 2,4-dichloro substitution is not arbitrary; it is a field-proven

modification that drastically lowers the IC50 in oncology models by optimizing the molecule's fit

within the c-Met ATP-binding site[1].

Self-Validating Experimental Protocols
A robust scientific protocol must be a self-validating system. The following methodologies detail

the chemical synthesis and biological evaluation of the target compound, explaining the

chemical causality behind each step.

Protocol A: Chemical Synthesis Workflow
Objective: Synthesize N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide via a two-step

amidation.

Acylation (Activation):

Action: Reflux 2-(2,4-dichlorophenoxy)acetic acid with an excess of thionyl chloride

(SOCl2) for 3 hours. Remove excess SOCl2 in vacuo.

Causality: Converting the stable carboxylic acid to an acid chloride drastically increases its

electrophilicity, enabling the subsequent amidation to occur rapidly at room temperature

without the need for expensive coupling reagents (e.g., HATU or EDC).
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Amidation:

Action: Dissolve 3-bromoaniline and Triethylamine (TEA) in anhydrous Dichloromethane

(DCM) at 0°C. Dropwise add the newly formed 2-(2,4-dichlorophenoxy)acetyl chloride.

Causality: TEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct.

Without TEA, the generated HCl would protonate the 3-bromoaniline, forming an

unreactive ammonium salt and prematurely stalling the reaction.

Self-Validation & Purification:

Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl

Acetate (7:3) mobile phase.

Validation: The reaction is deemed complete when the UV-active aniline spot (Rf ~0.6)

disappears entirely, replaced by the product spot (Rf ~0.4). Final structural confirmation

must be achieved via 1H-NMR, specifically looking for the characteristic singlet of the

acetamide CH2 protons around δ 4.64–4.68 ppm[4].
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Fig 2: Step-by-step chemical synthesis workflow for the target acetamide.

Protocol B: In Vitro Cytotoxicity Screening (SRB Assay)
Objective: Evaluate the antiproliferative activity of the synthesized compound against MCF-7

breast cancer cells.

Cell Seeding & Treatment: Seed MCF-7 cells in 96-well plates at a density of 5,000

cells/well. Incubate for 24h, then treat with varying concentrations of the compound (0.1 µM
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to 100 µM) for 48 hours.

Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for

1 hour.

Causality: TCA instantly arrests cellular metabolism and cross-links proteins to the plate

bottom. We select the Sulforhodamine B (SRB) assay over the traditional MTT assay

because SRB binds stoichiometrically to basic amino acid residues under mild acidic

conditions. This provides a highly linear readout of cellular protein mass that is completely

independent of the metabolic fluctuations that often confound MTT results[1].

Staining & Quantification: Wash plates with water, dry, and stain with 0.4% SRB in 1% acetic

acid for 30 minutes. Wash unbound dye with 1% acetic acid. Solubilize the protein-bound

dye with 10 mM Tris base (pH 10.5) and read absorbance at 515 nm using a microplate

reader.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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